molecular formula C9H8N4O2 B7892531 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid

2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid

Cat. No.: B7892531
M. Wt: 204.19 g/mol
InChI Key: JZDOMXGVLCXKOJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid typically involves the reaction of 2-methylbenzoic acid with sodium azide and a suitable catalyst under controlled conditions . The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the tetrazole ring. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products .

Scientific Research Applications

2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-(1H-tetrazol-1-yl)benzoic Acid
  • 2-Chloro-5-(1H-tetrazol-1-yl)benzoic Acid
  • 2-Methyl-5-(1H-tetrazol-1-yl)aniline

Uniqueness

2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 2-position enhances its lipophilicity and influences its reactivity compared to other similar compounds.

Properties

IUPAC Name

2-methyl-5-(tetrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c1-6-2-3-7(4-8(6)9(14)15)13-5-10-11-12-13/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDOMXGVLCXKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=NN=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Combine methyl 2-methyl-5-(1H-tetrazol-1-yl)benzoate (5.2 g, 23.9 mmol) and lithium hydroxide hydrate (2.0 g, 47.7 mmol) in tetrahydrofuran/water (50 mL/50 mL). Heat to reflux. After 2 hours, dilute with diethyl ether and separate the layers. Extract the aqueous layer three times with diethyl ether. Extract the combined diethyl ether layers three times with a 1 M sodium hydroxide solution (20 mL). Combine the aqueous layers, acidify with a 1 M aqueous hydrochloric acid solution (pH about 1) to give a solid. Collect the solid by filtration and recrystallize form water to give the title compound.
Name
methyl 2-methyl-5-(1H-tetrazol-1-yl)benzoate
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
lithium hydroxide hydrate
Quantity
2 g
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reactant
Reaction Step Two
Quantity
50 mL
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solvent
Reaction Step Three
Quantity
0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

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COC(=O)c1cc(-n2cnnn2)ccc1C
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